4-[3-(benzyloxy)phenyl]-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
4-[3-(benzyloxy)phenyl]-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a benzyloxyphenyl group and a dimethylpyrazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(benzyloxy)phenyl]-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of a suitable phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.
Cyclization to form the pyrazoloquinoline core: The benzyloxyphenyl intermediate undergoes cyclization with a suitable diketone, such as dimedone, in the presence of a catalyst like p-toluenesulfonic acid.
Final functionalization: The resulting pyrazoloquinoline intermediate is further functionalized to introduce the desired substituents, such as the dimethyl groups, through reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(benzyloxy)phenyl]-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[3-(benzyloxy)phenyl]-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-[3-(benzyloxy)phenyl]-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(methoxy)phenyl]-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione
- 4-[3-(ethoxy)phenyl]-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione
Uniqueness
4-[3-(benzyloxy)phenyl]-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H25N3O3 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
7,7-dimethyl-4-(3-phenylmethoxyphenyl)-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C25H25N3O3/c1-25(2)12-18-21(19(29)13-25)20(22-23(26-18)27-28-24(22)30)16-9-6-10-17(11-16)31-14-15-7-4-3-5-8-15/h3-11,20H,12-14H2,1-2H3,(H3,26,27,28,30) |
InChI Key |
JDAQKQZENXJBMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NNC3=O)C4=CC(=CC=C4)OCC5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
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